Bis(2-hydroxyethylthio)methane

Description

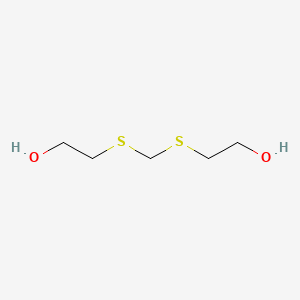

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethylsulfanylmethylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S2/c6-1-3-8-5-9-4-2-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAECBAMNQFGJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCSCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044945 | |

| Record name | 2,2'-(Methanediyldisulfanediyl)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2,2'-[methylenebis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

44860-68-6 | |

| Record name | Bis(2-hydroxyethylthio)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44860-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Methanediyldisulfanediyl)diethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044860686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-hydroxyethylthio)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-hydroxyethylthio)methane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[methylenebis(thio)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Methanediyldisulfanediyl)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[methylenebis(thio)]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(METHANEDIYLDISULFANEDIYL)DIETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T42G735LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Bis 2 Hydroxyethylthio Methane

Established Reaction Pathways for Bis(2-hydroxyethylthio)methane Synthesis

The most common and established method for synthesizing this compound involves the reaction of 2-mercaptoethanol (B42355) with a one-carbon electrophile, such as dichloromethane (B109758) or formaldehyde (B43269), under basic conditions. tdx.cat This transformation relies on the nucleophilic character of the thiol group, which, when activated by a base, readily forms new carbon-sulfur bonds.

Nucleophilic Substitution Reactions Involving Thiols and Halogenated Precursors

A primary pathway for the synthesis of this compound is through a nucleophilic substitution reaction. This method typically employs a thiol, 2-mercaptoethanol, and a halogenated one-carbon precursor, most commonly dichloromethane (CH₂Cl₂). asm.org

The mechanism is a classic S_N2 (bimolecular nucleophilic substitution) reaction. libretexts.orglibretexts.org It proceeds in a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org The reaction is initiated by a base, such as sodium hydroxide (B78521) (NaOH), which deprotonates the thiol group (-SH) of 2-mercaptoethanol to form a highly nucleophilic thiolate anion (-S⁻). This thiolate then attacks one of the carbon atoms in dichloromethane, displacing a chloride ion. This process is repeated with a second molecule of the thiolate to displace the second chloride ion, yielding the final this compound product. The requirement for the nucleophile to attack the carbon from the side opposite to the leaving group is a key feature of the S_N2 mechanism. libretexts.orglibretexts.org

Alkylation Reactions in the Presence of Bases

Viewed from the perspective of the thiol, the synthesis is an S-alkylation reaction. The process involves the formation of a thioether by attaching an alkyl group (in this case, the methylene (B1212753) bridge, -CH₂-) to the sulfur atom of 2-mercaptoethanol. The presence of a base is critical for this transformation to occur efficiently. sid.irresearchgate.net

Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) play a crucial role by deprotonating the thiol, thereby increasing its nucleophilicity. tdx.catsid.ir In one documented procedure, crushed sodium hydroxide is mixed with 2-mercaptoethanol in hexane. tdx.cat The reaction is then cooled before the addition of the alkylating agent. Another common approach involves using an aqueous solution of sodium hydroxide. sid.ir The base facilitates the formation of the reactive thiolate intermediate, which then proceeds to attack the electrophilic carbon source.

The following table summarizes representative reaction conditions for these established pathways.

| Reactants | Base/Catalyst | Solvent(s) | Temperature | Time | Yield | Reference |

| 2-Mercaptoethanol, Dichloromethane | Sodium Hydroxide | Water, Dichloromethane | 25°C | 24h | 71% | scribd.com |

| 2-Mercaptoethanol, Dibromomethane | Sodium Hydroxide | Hexane | 0°C to RT | - | 55-80% | tdx.cat |

| Thiophenol, Benzyl chloride (Model Reaction) | Triethylamine (Et₃N) | Water | Room Temp. | 60 min | ~99% | sid.ir |

| Thiophenol, Benzyl chloride (Model Reaction) | Potassium Carbonate (K₂CO₃) | Water | Room Temp. | 120 min | 92% | sid.ir |

Table 1: Selected Reported Conditions for Thioether Synthesis. Note that some entries represent model reactions for general S-alkylation under similar conditions.

Catalytic Approaches in this compound Synthesis

To improve reaction efficiency, reduce reaction times, and employ milder conditions, catalytic methods are often explored in organic synthesis. For the preparation of this compound, phase transfer catalysis has proven particularly effective.

Role of Phase Transfer Catalysis in Reaction Efficiency

Phase transfer catalysis (PTC) is a powerful technique for accelerating reactions between reagents located in different immiscible phases, such as an aqueous phase and an organic phase. littleflowercollege.edu.in In the synthesis of this compound from 2-mercaptoethanol and dichloromethane, the reactants are in separate phases: the sodium salt of the thiol is in the aqueous phase, while the dichloromethane is the organic phase. scribd.com

A phase transfer catalyst, typically a quaternary ammonium (B1175870) salt like Aliquat 336 (methyltrioctylammonium chloride), facilitates the reaction. littleflowercollege.edu.inwikipedia.orgslideshare.net The catalyst's lipophilic cation pairs with the thiolate anion, transporting it from the aqueous phase into the organic phase. Once in the organic phase, the "naked" and highly reactive thiolate can readily react with dichloromethane. The catalyst then returns to the aqueous phase to transport another anion, continuing the cycle. This process avoids the need for expensive anhydrous or aprotic solvents and allows the reaction to proceed at lower temperatures with increased speed. littleflowercollege.edu.in The absence of a phase transfer catalyst in such a two-phase system can lead to a dramatic drop in yield. google.com

Exploration of Homogeneous and Heterogeneous Catalysts

Catalysts are broadly classified as homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). rsc.org

Homogeneous Catalysis : In the context of this compound synthesis, the phase transfer catalyst Aliquat 336 acts as a homogeneous catalyst within the organic phase, where the key reaction occurs. wikipedia.orgacs.org Other homogeneous catalytic systems, such as those employing lithium salts, have been developed for the S-alkylation of thiols with alcohols, representing an alternative pathway that avoids alkyl halides. nih.gov The "borrowing hydrogen" methodology, often using homogeneous transition-metal catalysts like iridium or ruthenium complexes, allows for the direct alkylation of nucleophiles with alcohols, though specific application to this compound is not widely documented. acs.org

Heterogeneous Catalysis : A heterogeneous catalyst exists in a different phase from the reactants, offering advantages such as easy separation and recyclability. rsc.org While specific applications of heterogeneous catalysts for the direct synthesis of this compound are not prominent in the literature, related processes utilize them effectively. For instance, the industrial production of the precursor 2-mercaptoethanol can be catalyzed by zeolites. mdpi.combohrium.com Zeolites and metal oxides supported on silica (B1680970) or other materials are widely used as solid acid or base catalysts in various alkylation reactions. rsc.orgresearchgate.netresearchgate.net The development of a solid, reusable catalyst, such as a basic resin or a functionalized metal oxide, could represent a future advancement for this synthesis. rsc.orgresearchgate.net

Green Chemistry Principles in Synthetic Route Development

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sid.irrsc.org The synthesis of this compound can be evaluated and improved based on these principles.

One of the most significant green aspects of some reported syntheses is the use of water as a solvent. sid.irresearchgate.netresearchgate.net Water is non-toxic, inexpensive, and non-flammable, making it an environmentally benign reaction medium. researchgate.net The development of efficient thioether synthesis in water, using simple bases like potassium carbonate, represents a significant step towards a greener process. sid.irresearchgate.net

The use of catalysts, particularly phase transfer catalysts, aligns with green chemistry principles by increasing reaction rates and yields, which can reduce energy consumption and waste. wikipedia.org Furthermore, developing methods that avoid foul-smelling and air-sensitive thiols by using stable surrogates like xanthates is another approach to creating more sustainable synthetic routes for thioethers. mdpi.comresearchgate.net

Future developments could focus on several areas:

Atom Economy : Designing routes that incorporate all atoms from the starting materials into the final product. The reaction of 2-mercaptoethanol with formaldehyde, for instance, has a higher atom economy than the reaction with dichloromethane, which generates salt waste.

Renewable Feedstocks : Exploring the use of bio-based sources for the starting materials.

Catalyst Recyclability : Focusing on heterogeneous catalysts that can be easily recovered and reused, minimizing waste and cost. rsc.org

By applying these principles, the synthesis of this compound can be made more efficient, safer, and environmentally friendly.

Utilization of Environmentally Benign Solvents and Reaction Conditions

The synthesis of this compound has traditionally involved the reaction of 2-mercaptoethanol with a methylene source like dichloromethane (CH₂Cl₂) or formaldehyde (CH₂O) under basic conditions. These methods often employ solvents such as toluene, which facilitates the separation of aqueous and organic phases. However, growing emphasis on green chemistry principles has spurred research into more environmentally friendly synthetic routes.

Solvent-free approaches represent a substantial step towards greener synthesis. The thiol-ene reaction, involving the addition of 2-mercaptoethanol to divinylmethane, can be conducted under UV irradiation or with a radical initiator in the absence of any solvent. This method is not only environmentally benign but also aligns with the principles of green chemistry by minimizing waste. acs.org Similarly, mechanochemical methods, which involve reactions in the solid state induced by mechanical force, are emerging as a solvent-free and efficient strategy for synthesizing organosulfur compounds. acs.org

The use of water as a solvent, catalyzed by recyclable and affordable catalysts, has also been demonstrated for the synthesis of analogous compounds like bis(indolyl)methanes, indicating a viable path for greener production of this compound. orientjchem.org The synthesis of the related compound thiodiglycol (B106055) from ethylene (B1197577) oxide and hydrogen sulfide (B99878) can also be performed in a continuous process using a tubular reactor with a recyclable catalyst, showcasing a green, waste-free industrial application. google.com

Atom Economy and Reaction Yield Optimization

Optimizing reaction yield and atom economy is crucial for the efficient and sustainable synthesis of this compound. In the conventional synthesis involving 2-mercaptoethanol and a methylene source, several parameters are critical for maximizing product formation.

Key optimization strategies include:

Temperature Control: Maintaining the reaction temperature between 70–85°C is essential to balance the reaction rate against the formation of unwanted byproducts.

Stoichiometry: For analogous syntheses, such as the reaction of 2-aminoethanethiol with formaldehyde, a 2:1 molar ratio of the thiol to the aldehyde source is crucial for achieving maximum yield.

Water Removal: The reaction generates water, which can hinder the process. Azeotropic distillation is employed to continuously remove water, driving the reaction equilibrium towards the product and reducing the need for excess reagents.

The thiol-ene reaction pathway is particularly noteworthy for its high atom economy, as it involves the direct addition of the reactants to form the final product with no byproducts, thus requiring minimal purification.

Different synthetic methods result in varying yields, as summarized in the table below. The phase-transfer catalysis method in a water/dichloromethane system reports a yield of 71% based on the 2-mercaptoethanol used. chembk.com For the synthesis of the related compound Bis(2-aminoethylthio)methane, yields of its dihydrochloride (B599025) salt can reach 70–85% under optimized conditions.

| Synthetic Method | Reactants | Solvent/Catalyst System | Reported Yield | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalysis | 2-Mercaptoethanol, Dichloromethane, NaOH | Water/DCM, Aliquot 336 | 71% | chembk.com |

| Analogous Thioacetal Formation (for Bis(2-aminoethylthio)methane) | 2-Aminoethanethiol, Formaldehyde | Aqueous HCl | 70-85% | |

| Thiol-Ene Reaction | 2-Mercaptoethanol, Divinylmethane | Solvent-free, UV or radical initiator | High atom economy, minimal purification needed |

Purification and Isolation Techniques for this compound

Following synthesis, this compound must be isolated and purified from unreacted starting materials, byproducts, and catalysts. The specific technique employed depends on the synthetic route and the physical properties of the compound.

For reactions conducted in aqueous or biphasic systems, a common workup involves neutralization of the reaction mixture. This is often followed by extraction into an organic solvent. In one documented procedure, after the reaction is complete, additional dichloromethane is added, and the aqueous layer containing the product is separated and concentrated under reduced pressure to yield a crude oil. chembk.com

Chromatography is a primary method for obtaining high-purity this compound.

Silica Gel Column Chromatography: The crude oil can be purified using a silica gel column. chembk.com A typical elution system involves a gradient of n-hexane and ethyl acetate (B1210297), starting with a 1:1 ratio and moving to pure ethyl acetate to isolate the compound. chembk.com This process yielded a colorless oil with a purity of over 95%, resulting in a final separation yield of 67%. chembk.com

Liquid Chromatography (LC): For analytical purposes and trace-level detection, high-performance liquid chromatography (HPLC) is used. A method has been developed to separate this compound from other sulfur mustard hydrolysis products with baseline separation achieved in under 11 minutes. researchgate.net

Other Purification Techniques:

Precipitation and Recrystallization: For analogous compounds like Bis(2-aminoethylthio)methane, the product is often isolated by precipitation as a salt (e.g., dihydrochloride) by adjusting the pH. The resulting solid is then filtered, washed with a cold solvent like ethanol, and further purified by recrystallization from a solvent mixture such as ethanol/water.

Solid-Phase Extraction (SPE): In advanced analytical methods, such as LC-SPE-NMR, the compound is first separated by liquid chromatography and then trapped on an SPE cartridge. researchgate.net This allows for concentration and solvent exchange before analysis, demonstrating a powerful technique for both purification and characterization. researchgate.net

For analytical identification, particularly with gas chromatography-mass spectrometry (GC-MS), this compound is often derivatized. The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase the compound's volatility and thermal stability. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of bis(2-hydroxyethylthio)methane, providing precise information about the connectivity and chemical environment of its constituent atoms.

Proton (¹H) NMR Spectral Analysis for Connectivity Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the proton framework of this compound. The ¹H NMR spectrum provides key insights into the connectivity of the molecule through the chemical shifts, integration, and multiplicity of the proton signals.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The methylene (B1212753) protons of the two hydroxyethyl (B10761427) groups (-CH₂-OH) and the methylene protons of the thioether linkages (-S-CH₂-CH₂-) can be distinguished. The central methylene bridge (-S-CH₂-S-) also gives a characteristic signal. The coupling between adjacent protons results in specific splitting patterns (e.g., triplets), which confirms the connectivity of the ethyl groups. researchgate.nettdx.cat

A study utilizing a liquid chromatography-solid phase extraction-NMR (LC-SPE-NMR) method successfully recorded ¹H NMR spectra for this compound, demonstrating the reproducibility and suitability of this technique for identifying chemicals related to the Chemical Weapons Convention. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| HO-CH₂ - | ~3.7 | t | ~6.0 |

| -S-CH₂ -CH₂-OH | ~2.8 | t | ~6.0 |

| -S-CH₂ -S- | ~3.8 | s | - |

| HO - | Variable | br s | - |

Note: 't' denotes a triplet, 's' a singlet, and 'br s' a broad singlet. Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its chemical environment. libretexts.org

For this compound, the ¹³C NMR spectrum would typically show three distinct signals corresponding to the three different carbon environments: the carbon atom of the central methylene bridge (-S-C H₂-S-), the carbon atoms adjacent to the sulfur atoms in the ethyl groups (-S-C H₂-CH₂-OH), and the carbon atoms bearing the hydroxyl groups (-CH₂-C H₂-OH). researchgate.net The study of the hydrolysis of sesquimustards has utilized ¹³C NMR to identify the resulting products, including this compound. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -S-C H₂-S- | ~40-50 |

| -S-C H₂-CH₂-OH | ~35-45 |

| -CH₂-C H₂-OH | ~60-70 |

Note: These are predicted chemical shift ranges and can vary.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools that provide further structural confirmation by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between the signals of the adjacent methylene protons in the hydroxyethyl groups (-S-CH₂ -CH₂ -OH), confirming their direct connectivity. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu An HSQC spectrum of this compound would show cross-peaks connecting the signal of each proton to the signal of the carbon atom it is attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is particularly useful for identifying the connectivity across heteroatoms like sulfur. For instance, an HMBC spectrum would show correlations between the protons of the central methylene bridge (-S-CH₂ -S-) and the carbon atoms of the ethyl groups (-C H₂-CH₂-OH), as well as between the protons of the ethyl groups and the central methylene carbon. rsc.org

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further aiding in its identification and structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathway Studies

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that causes extensive fragmentation of the analyte molecule. researchgate.net The resulting mass spectrum is a unique fingerprint of the compound, characterized by a series of fragment ions. While the molecular ion may sometimes be weak or absent, the fragmentation pattern provides valuable structural information.

For this compound, EI-MS would lead to the cleavage of C-S, C-C, and C-O bonds. Common fragmentation pathways would involve the loss of a hydroxyl group, a hydroxyethyl group, or cleavage of the thioether linkages. The analysis of trimethylsilyl (B98337) (TMS) derivatives of bis(2-hydroxyethylthio)alkanes by GC-EI-MS has been described to develop a spectral database for verification purposes. researchgate.net The mass spectrum of the bis(2-trimethylsiloxyethylthio)methane derivative is available in the NIST WebBook. nist.govnih.gov

Table 3: Potential Fragment Ions in the EI-MS of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| 153 | [M - OH]⁺ |

| 123 | [M - CH₂CH₂OH]⁺ |

| 105 | [CH₂(SCH₂CH₂OH)]⁺ |

| 77 | [CH₂SCH₃]⁺ |

| 61 | [CH₂CH₂OH]⁺ |

| 45 | [CH₂OH]⁺ |

Note: This table lists potential fragment ions and their interpretation. The actual spectrum may show different or additional fragments.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for Adduct Formation and Quantification

Atmospheric Pressure Chemical Ionization (APCI) is a softer ionization technique compared to EI, often resulting in a more prominent molecular ion or protonated molecule ([M+H]⁺), which is crucial for determining the molecular weight of the analyte. mdpi.com APCI-MS has been effectively used to obtain characteristic spectra of this compound. researchgate.netacs.org

In the positive ionization mode, APCI mass spectra of this compound typically exhibit the protonated molecule, [M+H]⁺. acs.org In the negative ionization mode, adduct ions such as [M+O₂]⁻ and deprotonated molecules like [M-H]⁻ can be generated. acs.orgresearchgate.net These adducts and characteristic ions are valuable for quantitative analysis, particularly when coupled with liquid chromatography in techniques like LC-MS/MS. acs.orgresearchgate.net The [M+O₂]⁻ adduct ion, for instance, has been evaluated for the quantification of this compound in the low ng/mL range. acs.org

Table 4: Characteristic Ions in the APCI-MS of this compound

| Ionization Mode | Ion | m/z (mass-to-charge ratio) |

| Positive | [M+H]⁺ | 169 |

| Negative | [M-H]⁻ | 167 |

| Negative | [M+O₂]⁻ | 199 |

Note: These are characteristic ions observed in APCI-MS. The relative intensities can vary depending on the experimental conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Analyte Detection

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the analysis of polar compounds like this compound. This soft ionization technique is well-suited for molecules that are difficult to volatilize, allowing for their transfer from solution to the gas phase for mass analysis. In the context of this compound and related hydrolysis products of sulfur mustards, ESI-MS typically generates protonated molecules, [M+H]⁺, or adducts with ions present in the mobile phase, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. researchgate.netnih.gov

The high polarity of this compound, owing to its two hydroxyl groups, makes it an ideal candidate for ESI-MS. This technique has been successfully coupled with liquid chromatography (LC) for the sensitive detection of this compound in various matrices. nih.govmdpi.com For instance, research has demonstrated the use of HPLC-ESI-MS for the analysis of sulfur mustard hydrolysis products, including this compound. mdpi.com The ability to directly analyze aqueous samples with minimal preparation is a significant advantage of ESI-MS-based methods. mdpi.compreprints.org

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of this compound analysis. researchgate.net This technique involves the selection of a specific precursor ion, such as the protonated molecule [M+H]⁺ of this compound, which is then fragmented through collision-induced dissociation (CID). The resulting product ions are characteristic of the analyte's structure, providing a high degree of confidence in its identification.

In the analysis of this compound and its analogues, MS/MS experiments reveal distinct fragmentation patterns. researchgate.net Common neutral losses observed include water (H₂O), ethylene (B1197577) (C₂H₄), formaldehyde (B43269) (HCHO), and thioformaldehyde (B1214467) (H₂CS). researchgate.net These fragmentation pathways help to elucidate the structure of the original molecule and differentiate it from other related compounds. researchgate.net The use of multiple reaction monitoring (MRM) mode in LC-MS/MS, where specific precursor-to-product ion transitions are monitored, allows for highly sensitive and selective quantification, even in complex matrices. acs.org This approach has been applied to the analysis of sulfur mustard metabolites in biological samples. acs.org

| Precursor Ion | Product Ions | Analytical Significance |

| [M+H]⁺ | [M+H - H₂O]⁺, [M+H - C₂H₄O]⁺ | Confirmatory analysis and structural elucidation |

| [M+NH₄]⁺ | [M+H]⁺, [M+H - H₂O]⁺ | Identification in the presence of ammonium adducts |

| [M+O₂]⁻ | Characteristic fragment ions | Proposed for quantification in negative ion mode |

This table summarizes common precursor and product ions observed in the mass spectrometric analysis of this compound and their significance. researchgate.netacs.org

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

The analysis of this compound, often present in complex environmental or biological samples, necessitates the use of hyphenated chromatographic techniques. These methods couple the separation power of chromatography with the detection capabilities of mass spectrometry, providing a robust platform for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Analytical Standards

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. cdc.govnih.gov However, due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. osti.gov To overcome this, derivatization is employed to convert the polar hydroxyl groups into less polar, more volatile moieties. researchgate.net

Silylation is a common derivatization strategy, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. researchgate.netnih.gov These derivatives exhibit improved chromatographic behavior, allowing for their separation and detection by GC-MS. researchgate.net The electron ionization (EI) mass spectra of these derivatives show characteristic fragmentation patterns that are used for identification and confirmation. researchgate.netnih.govnih.gov GC-MS methods, often in combination with retention indices, provide unambiguous identification of this compound in various samples. nih.govosti.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Compounds

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile compounds like this compound, as it does not require derivatization. mdpi.comcolab.ws Reversed-phase LC, using columns with polar endcapping, is often employed for the separation of this and other sulfur mustard degradation products. researchgate.net

The coupling of LC with ESI-MS or atmospheric pressure chemical ionization (APCI) allows for the direct analysis of aqueous samples, which is particularly advantageous for environmental and biological monitoring. researchgate.netnih.govopcw.org LC-MS/MS methods further enhance selectivity and sensitivity, enabling the detection of this compound at low concentrations. researchgate.netacs.orgresearchgate.net The development of LC-MS databases is crucial for the reliable identification of such compounds in on-site and off-site analysis scenarios. opcw.org

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) for Sulfur-Specific Detection

High-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) offers a highly selective method for the detection of sulfur-containing compounds like this compound. nih.govmdpi.com In this technique, the HPLC system separates the components of a mixture, which are then introduced into an ICP torch. The ICP atomizes and ionizes the elements present, and the mass spectrometer detects the specific isotopes, in this case, sulfur (³²S). mdpi.comnih.gov

This element-specific detection provides a significant advantage by reducing matrix interferences that can affect other mass spectrometric techniques. mdpi.compreprints.org The use of a collision/reaction cell in the ICP-MS can further minimize polyatomic interferences on the sulfur channel. nih.govmdpi.comnih.gov HPLC-ICP-MS has been demonstrated as a powerful tool for the unambiguous identification and quantification of sulfur mustard hydrolysis products, including this compound, in complex samples. nih.govmdpi.com

| Technique | Sample Preparation | Detection Principle | Key Advantage |

| GC-MS | Derivatization (e.g., silylation) required | Mass analysis of volatile derivatives | High separation efficiency and established libraries |

| LC-MS | Often direct injection of aqueous samples | Mass analysis of polar compounds in solution | Suitable for non-volatile and thermally labile compounds |

| HPLC-ICP-MS | Direct injection of aqueous samples | Element-specific detection of sulfur | High selectivity and reduced matrix effects |

This table provides a comparative overview of the primary hyphenated chromatographic techniques used for the analysis of this compound.

Derivatization Strategies for Enhanced Chromatographic Performance (e.g., Silylation)

Derivatization plays a critical role in the analysis of this compound, particularly for GC-based methods. tandfonline.com The primary goal of derivatization is to increase the volatility and thermal stability of the analyte by masking its polar functional groups.

Silylation is the most widely used derivatization technique for this purpose. researchgate.net Reagents such as BSTFA and MTBSTFA react with the hydroxyl groups of this compound to form silyl (B83357) ethers. nih.gov The reaction conditions, including the solvent, temperature, and reaction time, are optimized to ensure complete derivatization. nih.gov For instance, a common procedure involves dissolving the analyte in a solvent like pyridine (B92270) or acetonitrile (B52724) and heating it with the silylating agent. Other derivatization approaches, such as trifluoroacetylation, have also been explored. acs.org These strategies are essential for enabling the use of powerful GC-MS techniques for the sensitive and specific analysis of this compound. osti.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov In the analysis of this compound, the IR spectrum provides clear evidence for its key structural features, namely the hydroxyl (-OH) and thioether (C-S-C) groups. dss.go.thresearchgate.net

The chemical structure of the compound was confirmed by Fourier-transform infrared (FTIR) spectroscopy. cambridge.org The most prominent feature in the IR spectrum of this compound is a broad absorption band in the region of 3350 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. shd-pub.org.rs The broadness of this peak indicates hydrogen bonding between the alcohol moieties.

Stretching vibrations corresponding to the C-H bonds in the ethyl and methylene groups are observed in the region of 2900-3000 cm⁻¹. The presence of the thioether linkages is confirmed by absorption bands associated with C-S stretching vibrations, which typically appear in the fingerprint region of the spectrum, around 600-800 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 2900-3000 | C-H Stretch | Alkane (CH₂, CH₃) |

| ~1450 | C-H Bend | Alkane (CH₂) |

| ~1050 | C-O Stretch | Primary Alcohol |

| 600-800 | C-S Stretch | Thioether |

This table is a representation of typical absorption regions for the specified functional groups and may not reflect exact experimental values.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for determining the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur) within a compound. This analysis provides a method to verify the empirical and molecular formula of a synthesized or isolated substance. For this compound, with the molecular formula C₅H₁₂O₂S₂, elemental analysis confirms the precise ratio of its constituent atoms.

The theoretical composition can be calculated from the molecular formula and the atomic weights of the elements. Experimental values are then obtained using analytical instrumentation, and a close agreement between the theoretical and found values confirms the purity and identity of the compound. cambridge.org

Table 2: Elemental Analysis Data for this compound (C₅H₁₂O₂S₂)

| Element | Theoretical Mass % | Experimental Mass % (Found) |

| Carbon (C) | 35.69% | Varies with study, e.g., 35.51% google.com |

| Hydrogen (H) | 7.19% | Varies with study, e.g., 4.95% google.com |

| Oxygen (O) | 19.02% | Data not typically reported directly |

| Sulfur (S) | 38.10% | Data not typically reported directly |

Note: Experimental values can vary slightly between analyses due to sample purity and instrumental factors. The provided experimental data is from a related synthesis and illustrates the principle of comparison. google.com

The congruence between the calculated and measured percentages validates the molecular formula and supports the structural data obtained from spectroscopic methods.

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Degradation Pathways of Related Sulfur Compounds

The hydrolysis of sulfur mustard and its analogs is a primary degradation pathway in aqueous environments, leading to the formation of several hydroxylated products, including Bis(2-hydroxyethylthio)methane.

This compound, also known as 2,2'-(Methylenebis(sulfanediyl))diethanol, is a recognized hydrolysis product of sulfur mustard analogs, particularly sesquimustards. opcw.orgopcw.orgnih.gov Sesquimustards, such as 1,2-bis(2-chloroethylthio)ethane (QN2) and 1,3-bis(2-chloroethylthio)propane (B14112635) (QN3), degrade in water to form their corresponding bis(2-hydroxyethylthio)alkane derivatives. researchgate.net Specifically, this compound is an important environmental and biological degradation marker for sesqui-mustard. acs.orgresearchgate.net

The formation mechanism involves the hydrolysis of the chloroethyl groups of the mustard analog. The generally accepted mechanism for sulfur mustard hydrolysis proceeds through the spontaneous loss of a chloride ion, leading to the formation of a cyclic sulfonium (B1226848) intermediate. researchgate.netscispace.com This highly reactive cation is then attacked by a water molecule, resulting in the corresponding hydroxylated compound and hydrochloric acid. researchgate.net This process occurs for each chloroethyl group, ultimately yielding the di-hydroxylated product. researchgate.net In the case of sesquimustards, this pathway leads to the formation of compounds like this compound.

The hydrolysis of sulfur mustard (HD) and its analogs is not a simple one-to-one reaction but results in a mixture of products. The composition of this mixture can be influenced by factors such as the concentration of the mustard agent and the reaction conditions. researchgate.net Besides this compound, a variety of other hydrolysis products have been identified. preprints.orgmdpi.com

One of the major and most well-known hydrolysis products of sulfur mustard is thiodiglycol (B106055) (TDG). preprints.orgmdpi.comgulhanemedj.orgkoreascience.krnrt.org Other significant co-formed products include cyclic compounds like 1,4-dithiane (B1222100) and 1,4-oxathiane. preprints.orgmdpi.comebi.ac.ukmdpi.com Under certain conditions, particularly at high concentrations of the mustard agent, the intermediate sulfonium ions can react with already formed hydrolysis products like thiodiglycol, leading to the formation of dimeric sulfonium cations and other secondary products. researchgate.netscispace.com

A study analyzing the final degradation products of sulfur mustard hydrolysis in water followed by the addition of sodium hydroxide (B78521) found the mixture to contain 68% thiodiglycol, 8% 1,2-bis(2-hydroxyethylthio)ethane, and 24% bis(2-hydroxyethylthioethyl)ether by weight. koreascience.kr

Table 1: Identified Co-formed Hydrolysis Products of Sulfur Mustard and its Analogs

| Compound Name | Chemical Class | Source Reference |

|---|---|---|

| Thiodiglycol (TDG) | Diol, Thioether | preprints.orgmdpi.comgulhanemedj.orgkoreascience.krmdpi.com |

| 1,2-bis(2-hydroxyethylthio)ethane | Diol, Thioether | opcw.orgopcw.orgnih.govkoreascience.kr |

| Bis(2-hydroxyethylthioethyl)ether | Diol, Thioether, Ether | opcw.orgkoreascience.kr |

| 1,4-Dithiane | Cyclic Dithioether | preprints.orgmdpi.commdpi.com |

| 1,4-Oxathiane | Cyclic Thioether | preprints.orgmdpi.comebi.ac.ukmdpi.com |

| 1,3-bis(2-hydroxyethylthio)propane | Diol, Thioether | opcw.orgnih.govpreprints.org |

| 1,4-bis(2-hydroxyethylthio)butane | Diol, Thioether | opcw.orgnih.gov |

| Sulfonium Ions | Cationic Intermediates | researchgate.netebi.ac.uknih.gov |

Kinetic studies of the hydrolysis of sulfur mustard and its analogs have provided significant insight into the reaction mechanism and rate. The hydrolysis of sulfur mustard is generally described as a process following first-order kinetics. nih.gov The rate-determining step is the initial formation of the cyclic sulfonium ion through intramolecular assistance from the neighboring sulfur atom. researchgate.netscispace.comnih.gov

Table 2: Kinetic Parameters of Sulfur Mustard Hydrolysis

| Parameter | Finding | Source Reference |

|---|---|---|

| Reaction Order | First-order kinetics | nih.gov |

| Rate-Limiting Step | Formation of cyclic sulfonium intermediate | researchgate.netscispace.comnih.gov |

| Half-life (dissolved) | Approximately 4–8 minutes at 25°C in distilled water | researchgate.net |

| Effect of pH | Rate is not pH dependent | nih.gov |

| Effect of Chloride Ions | Retards hydrolysis rate | nih.gov |

| Limiting Factor | Low solubility in water | researchgate.net |

Studies on sesquimustards have revealed that their hydrolysis also proceeds via stable cyclic sulfonium ions, which can persist in aqueous solutions for as long as a week. researchgate.net Furthermore, research on a bromine analog of sulfur mustard, bis(2-bromoethyl) sulfide (B99878), showed that its hydrolysis is 6 to 16 times faster than that of sulfur mustard, depending on the water content in the reaction mixture. x-mol.com

Oxidative Transformations and Product Formation

In addition to hydrolysis, the sulfur atoms in this compound and related compounds are susceptible to oxidation, leading to the formation of sulfoxide (B87167) and sulfone analogs. These oxidized products are also important markers for identifying the original parent compounds. opcw.org

The thioether groups in sulfur mustard hydrolysis products can be readily oxidized. The primary hydrolysis product, thiodiglycol, is known to be oxidized to thiodiglycol sulfoxide and subsequently to thiodiglycol sulfone. gulhanemedj.orgebi.ac.ukmdpi.comsmolecule.com Similarly, this compound and other bis(2-hydroxyethylthio)alkanes undergo oxidation to form their corresponding mono-, di-, tri-, and tetraoxygenated analogs. researchgate.net

These oxidation reactions can occur both environmentally and metabolically. The resulting sulfoxides and sulfones are often more polar than the parent thioether compounds.

Table 3: Oxidized Analogs of Sulfur Mustard Hydrolysis Products

| Parent Compound | Oxidized Product(s) | Source Reference |

|---|---|---|

| Thiodiglycol | Thiodiglycol sulfoxide, Thiodiglycol sulfone | gulhanemedj.orgebi.ac.ukmdpi.com |

| Bis(2-hydroxyethylthio)alkanes | Mono-, di-, tri-, and tetraoxygenated compounds (Sulfoxides and Sulfones) | researchgate.net |

| Sulfur Mustard (HD) | Bis(2-chloroethyl)sulfoxide, Bis(2-chloroethyl)sulfone | opcw.orgopcw.orgmdpi.com |

The oxidation of the sulfur atom in these compounds typically occurs in a stepwise manner. The thioether is first oxidized to a sulfoxide, and further oxidation yields the corresponding sulfone. mdpi.com This process has been studied using various oxidizing agents. For instance, the oxidation of the bromine analog of sulfur mustard was investigated using magnesium monoperoxyphthalate, ammonium (B1175870) persulfate, and hydrogen peroxide. x-mol.com The oxidation with hydrogen peroxide was found to be ten times faster than the oxidation of sulfur mustard itself under similar conditions. x-mol.com

The mechanisms involve the electrophilic attack of the oxidant on the nucleophilic sulfur atom. In biological systems, this oxidation can be enzyme-mediated. The characterization of these oxidized products and their fragmentation pathways has been achieved using advanced analytical techniques like electrospray ionization tandem mass spectrometry (ESI-MSn), which provides detailed structural information and helps elucidate the fragmentation routes of the oxidized molecules. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Common Name / Abbreviation | Systematic Name |

|---|---|

| This compound | 2,2'-(Methylenebis(sulfanediyl))diethanol |

| Sulfur Mustard (HD) | Bis(2-chloroethyl) sulfide |

| Sesquimustard (QN2) | 1,2-Bis(2-chloroethylthio)ethane |

| Sesquimustard (QN3) | 1,3-Bis(2-chloroethylthio)propane |

| Thiodiglycol (TDG) | 2,2'-Thiodiethanol or Bis(2-hydroxyethyl)sulfide |

| 1,2-bis(2-hydroxyethylthio)ethane | 2,2'-(Ethane-1,2-diylbis(sulfanediyl))diethanol |

| Bis(2-hydroxyethylthioethyl)ether | 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)ethanol |

| 1,4-Dithiane | 1,4-Dithiane |

| 1,4-Oxathiane | 1,4-Oxathiane |

| 1,3-bis(2-hydroxyethylthio)propane | 2,2'-(Propane-1,3-diylbis(sulfanediyl))diethanol |

| 1,4-bis(2-hydroxyethylthio)butane | 2,2'-(Butane-1,4-diylbis(sulfanediyl))diethanol |

| Bis(2-bromoethyl) sulfide | 1-Bromo-2-[(2-bromoethyl)sulfanyl]ethane |

| Thiodiglycol sulfoxide | 2-[(2-Hydroxyethyl)sulfinyl]ethanol |

| Thiodiglycol sulfone | Bis(2-hydroxyethyl)sulfone |

| Bis(2-chloroethyl)sulfoxide | 1-Chloro-2-[(2-chloroethyl)sulfinyl]ethane |

| Bis(2-chloroethyl)sulfone | 1-Chloro-2-[(2-chloroethyl)sulfonyl]ethane |

Reactions in Polymerization and Material Synthesis Contexts

The unique molecular architecture of this compound, featuring a thioacetal linkage flanked by two hydroxyethyl (B10761427) groups, allows it to participate in polymerization reactions in distinct and significant ways. Its reactivity is primarily centered around its potential to influence polymer chain growth and to act as a masked source of reactive species under specific conditions.

Mechanisms of Chain Transfer Activity in Polymer Formulations

In radical polymerization, chain transfer agents (CTAs) are crucial for controlling the molecular weight of polymers. Current time information in Bangalore, IN.nih.gov This process involves the termination of a growing polymer chain and the simultaneous initiation of a new one, effectively transferring the radical activity. tdx.catrsc.org While classic chain transfer agents are often mercaptans (containing an S-H bond), other molecules can also exhibit this activity through the abstraction of a labile atom. Current time information in Bangalore, IN.rsc.org

This compound, which is a thioether and not a mercaptan, does not possess a reactive S-H bond. However, it can function as a chain transfer agent through the abstraction of a hydrogen atom from the methylene (B1212753) group positioned between the two sulfur atoms (-S-CH₂-S-). The C-H bonds at this position are activated and weakened by the adjacent electron-withdrawing sulfur atoms, making them susceptible to abstraction by a propagating polymer radical (P•).

The proposed mechanism for the chain transfer activity of this compound is detailed below:

Hydrogen Abstraction: A growing polymer radical (Pₙ•) abstracts a hydrogen atom from the central methylene group of this compound. This terminates the polymer chain, resulting in a "dead" polymer (Pₙ-H), and creates a new radical centered on the this compound molecule.

Re-initiation: The newly formed radical on the this compound molecule, •CH(SCH₂CH₂OH)₂, is then available to react with a monomer unit (M).

New Polymer Chain Growth: This reaction initiates the growth of a new polymer chain, which now incorporates the fragment of the chain transfer agent.

This process effectively controls the molecular weight of the resulting polymer. The extent of this control is determined by the chain transfer constant (C_tr), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. While specific experimental data for the C_tr of this compound is not prominently available in the literature, its structural features strongly suggest this mode of action.

Table 1: Proposed Mechanism of Chain Transfer Activity

| Step | Description | Chemical Reaction |

| 1 | A propagating polymer radical (Pₙ•) attacks the chain transfer agent, this compound. | Pₙ• + HOCH₂CH₂SCH₂SCH₂CH₂OH → Pₙ-H + HOCH₂CH₂SĊHSCH₂CH₂OH |

| 2 | The radical formed on the chain transfer agent reacts with a monomer molecule (M). | HOCH₂CH₂SĊHSCH₂CH₂OH + M → M-[CH(SCH₂CH₂OH)₂]• |

| 3 | The new radical propagates, forming a new polymer chain that contains a fragment of the original chain transfer agent. | M-[CH(SCH₂CH₂OH)₂]• + n(M) → Mₙ₊₁-[CH(SCH₂CH₂OH)₂]• |

Role as Latent Mercaptans in Polymer Compositions

Latent mercaptans are compounds that are stable under normal storage and processing conditions but can be triggered to release a free mercaptan under specific stimuli, such as heat or UV radiation. nih.govopcw.org This controlled release is particularly useful in applications like heat stabilization for polymers such as PVC, where the in-situ generated mercaptan can enhance the effectiveness of metal-based heat stabilizers. nih.govgoogle.comgoogle.com

This compound can be considered a latent mercaptan due to the potential for the cleavage of its thioacetal linkage (-S-CH₂-S-). The degradation of this linkage, particularly at elevated temperatures experienced during polymer processing, can lead to the formation of species containing reactive thiol (mercaptan) groups.

The proposed mechanism for its function as a latent mercaptan involves the thermal decomposition of the thioacetal bond. This process is believed to generate transient mercaptan species and other byproducts. For instance, the cleavage could lead to the formation of 2-mercaptoethanol (B42355) and other reactive sulfur compounds. A patent for organic-based thermal stabilizers describes a similar principle, where the condensation product of 2-hydroxybenzyl alcohol and mercaptoethanol, namely 1-(2-hydroxyphenyl)-1-S-(2-hydroxyethylthio)methane, is used as a latent mercaptan. google.comgoogle.comgoogle.com This suggests that thioacetal-type structures can indeed serve as precursors to active mercaptans.

The released mercaptan can then participate in stabilization mechanisms, for example, by reacting with and neutralizing acidic byproducts of polymer degradation (like HCl from PVC) or by synergizing with metallic stabilizers. nih.gov

Table 2: Proposed Role as a Latent Mercaptan

| Stage | Description | Implication in Polymer Systems |

| Initial State | This compound is incorporated into the polymer matrix. It is relatively stable and does not possess a free mercaptan odor. | Allows for safe and easy handling and compounding with the polymer resin. |

| Activation (e.g., Heat) | During high-temperature processing, the thioacetal linkage (-S-CH₂-S-) undergoes thermal cleavage. | The compound degrades to release reactive sulfur species, including potential mercaptans like 2-mercaptoethanol. |

| Stabilization | The released mercaptan species act as heat stabilizers, protecting the polymer from degradation. | The active mercaptan can neutralize corrosive byproducts or enhance the performance of other stabilizers in the formulation. |

Environmental Fate and Remediation Research

Biodegradation Studies in Various Environmental Compartments

Detailed research focusing specifically on the biodegradation of Bis(2-hydroxyethylthio)methane in various environmental settings is not extensively documented in publicly available scientific literature. While the environmental fate of organosulfur compounds is a subject of broader research, specific studies detailing the microbial degradation rates, pathways, and persistence of this compound in aerobic sludge, anaerobic environments, and soil are limited. The compound is recognized primarily as a hydrolysis product and a key biomarker for the presence of sulfur mustards, which has driven research more towards its detection rather than its microbial degradation.

Assessment of Microbial Degradation in Aerobic Sludge

Investigation of Anaerobic Biodegradation Pathways

Investigations into the anaerobic biodegradation pathways of this compound have not been specifically detailed in the available research. The potential for degradation under methanogenic, sulfidogenic, or other anaerobic conditions remains an area requiring further scientific inquiry.

Analytical Methodologies for Environmental Monitoring

The significance of this compound as a forensic biomarker for sulfur mustard exposure has necessitated the development of highly sensitive and specific analytical methods for its monitoring in environmental samples. Research has focused on achieving low detection limits to confirm the use or presence of these chemical agents, even long after the initial contamination event.

Trace Level Detection and Quantification in Water and Soil Samples

Detecting this compound at trace levels in complex matrices like water and soil is a key objective for environmental verification and forensic analysis. The methods employed must be capable of distinguishing the target analyte from other naturally occurring sulfur compounds and matrix interferences.

Key techniques for trace-level analysis include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of this compound. To enhance volatility and improve chromatographic separation and detection, the compound is often derivatized. A common approach is the conversion of the hydroxyl groups to their trimethylsilyl (B98337) (TMS) derivatives. This allows for sensitive detection and reliable quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This method offers an alternative to GC-MS, particularly for compounds that are not easily volatilized. LC-MS can directly analyze the compound in liquid extracts from soil or water samples, often with minimal sample preparation, providing high sensitivity and specificity.

Development of On-site and Off-site Analytical Procedures

The development of analytical procedures is tailored to different operational needs, from rapid on-site screening to comprehensive off-site laboratory confirmation.

Off-site Laboratory Analysis: Procedures for off-site analysis are designed for maximum sensitivity and accuracy. They typically involve sample collection from the contaminated area, transport to a certified laboratory, and rigorous analysis using sophisticated instrumentation like GC-MS or LC-MS. These laboratory-based methods provide the definitive identification and quantification required for verification purposes under frameworks such as the Chemical Weapons Convention.

On-site Detection: While specific on-site detection kits for this compound are not detailed, the general trend in environmental monitoring is toward portable systems. The development of portable GC-MS or other sensor-based technologies could potentially be applied for rapid screening of this compound in the field, although such applications are not yet widely documented.

Table 1: Analytical Techniques for this compound Detection

| Analytical Technique | Sample Matrix | Key Features | Purpose |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil | Requires derivatization (e.g., TMS) to increase volatility; High sensitivity and specificity. | Off-site laboratory confirmation and quantification. |

Advanced Remediation and Decontamination Strategies

The environmental persistence of this compound and related sulfur compounds necessitates the development of effective remediation and decontamination strategies. Research in this area has largely focused on the degradation of sulfur mustard and its primary hydrolysis product, thiodiglycol (B106055) (TDG), providing valuable insights into potential methods for the remediation of this compound. These strategies can be broadly categorized into chemical neutralization and oxidation processes and bioremediation approaches.

Chemical Neutralization and Oxidation Processes for Related Compounds

Chemical decontamination methods for sulfur mustard and its analogues, such as this compound, aim to convert the toxic compounds into less harmful substances through chemical reactions. These processes include hydrolysis, oxidation, and reaction with alkoxides.

Oxidative decontamination is a particularly effective approach for sulfur-containing chemical warfare agents and their degradation products. Various oxidizing agents and systems have been investigated for their efficacy in neutralizing these compounds.

One common approach involves the use of hydrogen peroxide-based solutions. For instance, a formulation containing hydrogen peroxide, sodium bicarbonate, and a metal catalyst like sodium molybdate (B1676688) has been shown to achieve up to 99.9% decontamination of sulfur mustard within five minutes. The pH of such solutions is typically maintained in the slightly alkaline range of 7.5 to 8.5 to optimize the reaction. Advanced oxidation processes (AOPs) represent another powerful strategy for the degradation of persistent organic pollutants, including sulfur compounds. AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are strong oxidizing agents capable of breaking down complex organic molecules.

Supercritical water oxidation (SCWO) is an AOP that has been successfully applied to the degradation of thiodiglycol. Under supercritical conditions (temperatures and pressures above the critical point of water), organic compounds and oxidizing agents become highly soluble, facilitating rapid and efficient oxidation. Studies on SCWO of TDG have demonstrated high total organic carbon (TOC) removal efficiencies. The primary degradation products of TDG under these conditions are sulfuric acid, hydrogen sulfide (B99878), carbon monoxide, methane (B114726), and carbon dioxide. Given the structural similarities, SCWO is a promising technology for the complete destruction of this compound.

The table below summarizes the key findings from studies on the chemical oxidation of related sulfur compounds.

| Decontamination Method | Target Compound | Reagents | Key Findings |

| Catalytic Oxidation | Sulfur Mustard | Hydrogen peroxide, sodium bicarbonate, sodium molybdate | Achieved 99.9% decontamination within 5 minutes. |

| Supercritical Water Oxidation (SCWO) | Thiodiglycol (TDG) | Water, Oxygen | High TOC removal; products include H2SO4, H2S, CO, CH4, CO2. |

| Enzymatic Oxidation | Thiodiglycol (TDG) | Alcohol dehydrogenase (ADH) | TDG is oxidized by various human ADH isoenzymes. |

It is important to note that while these methods have proven effective for sulfur mustard and thiodiglycol, their specific efficacy and reaction kinetics for this compound would require further investigation. However, the underlying chemical principles suggest that these oxidative methods would be applicable for its decontamination.

Bioremediation Approaches for Contaminated Matrices

Bioremediation offers an environmentally friendly and potentially cost-effective alternative to chemical decontamination methods. This approach utilizes microorganisms or their enzymes to break down hazardous substances into non-toxic or less toxic compounds. Research into the bioremediation of sulfur mustard degradation products has primarily focused on thiodiglycol, providing a valuable model for the potential biodegradation of this compound.

Several bacterial strains and consortia have been identified that can utilize thiodiglycol as a sole source of carbon and sulfur. These microorganisms degrade TDG through various metabolic pathways, which are likely analogous for other sulfur mustard degradation products like this compound.

The biodegradation of TDG has been shown to occur via an oxidative pathway, with optimal rates observed at a slightly alkaline pH of 8.25. The persistence of TDG in some contaminated soils has been attributed to the toxicity of the parent sulfur mustard to indigenous microorganisms and the acidic conditions resulting from its hydrolysis. Therefore, remediation strategies may be enhanced by pH adjustment and aeration to create a more favorable environment for microbial activity.

A consortium of three bacterial species, Rhizobium sp., Achromobacter sp., and Stenotrophomonas sp., has been shown to biodegrade TDG. In another study, Achromobacter xylosoxydans and Paracoccus denitrificans were isolated from petroleum-contaminated soil and found to utilize TDG. The degradation of TDG by P. denitrificans was found to proceed through two pathways: one involving the cleavage of the C-S bond and the other involving the oxidation of the alcohol groups to produce thiodiglycolic acid.

The central challenge in the biodegradation of this compound is the cleavage of the stable thioether bonds. However, various microorganisms possess enzymes capable of catalyzing this reaction. The initial step in the aerobic degradation of similar compounds often involves oxidation of the sulfur atom to a sulfoxide (B87167), followed by further enzymatic reactions that can lead to the cleavage of the carbon-sulfur bond.

The table below presents a summary of microorganisms and their potential for degrading sulfur mustard-related compounds.

| Microorganism(s) | Target Compound | Key Findings |

| Rhizobium sp., Achromobacter sp., Stenotrophomonas sp. (consortium) | Thiodiglycol (TDG) | Capable of biodegrading TDG. |

| Achromobacter xylosoxydans, Paracoccus denitrificans | Thiodiglycol (TDG) | Utilize TDG as a sole carbon and sulfur source. |

| Various bacteria and fungi | Sulfur Mustard | Can tolerate low pH and chloride ions, conditions that retard hydrolysis, and potentially degrade the parent compound. |

While direct studies on the bioremediation of this compound are limited, the existing research on thiodiglycol and other organosulfur compounds provides a strong foundation for developing effective bioremediation strategies for matrices contaminated with this compound. Future research should focus on isolating and characterizing microbial strains that can efficiently degrade this compound and elucidating the specific enzymatic pathways involved.

Advanced Applications in Materials Science and Industrial Chemistry

Polymer Chemistry and Polymerization Control

Bis(2-hydroxyethylthio)methane serves as a valuable component in the synthesis of advanced polymers, where its functional groups can be used to introduce specific properties or to control the polymerization process itself.

This compound functions as a fundamental building block in the creation of polymers with tailored characteristics. The presence of two hydroxyl groups allows it to act as a diol, participating in reactions like esterification or the formation of polyurethanes. The thioether linkages within its backbone introduce flexibility and can enhance the refractive index of the final polymer.

A significant application is its use as a specialized initiator in controlled polymerization techniques. For instance, it has been synthesized and employed as a stimuli-responsive initiator for atom transfer radical polymerization (ATRP). tdx.cat In this role, the central thioacetal group is designed to be cleavable under specific conditions, such as in the presence of reactive oxygen species (ROS). This allows for the synthesis of block copolymers that can be degraded in a controlled manner, a desirable feature for applications in drug delivery and recyclable materials. tdx.cat The molecule can also act as a cross-linking agent, where its two hydroxyl groups react to connect different polymer chains, thereby improving the mechanical strength and thermal stability of the material.

The unique structure of this compound is particularly suited for the design of specialty polymers and oligomers where precise control over architecture and functionality is paramount. Its application as a cleavable initiator is a prime example, enabling the synthesis of advanced polymer structures like ABA triblock copolymers. tdx.cat

In a typical synthesis, the hydroxyl groups of this compound are first modified to create a macroinitiator. This macroinitiator is then used to polymerize other monomers, forming hard outer blocks (A) attached to the central, soft block derived from the initiator (B). The resulting ABA triblock copolymer possesses unique properties, but more importantly, the thioacetal linkage from the original this compound molecule remains at the core of the soft block. tdx.cat This sensitive linkage can be selectively broken, degrading the triblock structure back into smaller components, which is a key feature for "smart" polymers that respond to environmental triggers. tdx.cat

Table 1: Application of this compound in Specialty Polymer Synthesis

| Polymer Type | Role of this compound | Key Feature | Potential Application |

|---|---|---|---|

| ABA Triblock Copolymers | Core of a cleavable initiator | Contains a Reactive Oxygen Species (ROS) sensitive thioacetal linkage for controlled degradation. tdx.cat | Recyclable materials, stimuli-responsive drug delivery systems. tdx.cat |

| Cross-linked Networks | Cross-linking agent | Improves thermal stability and mechanical properties of the polymer matrix. | High-performance coatings and adhesives. |

Role as an Intermediate in Fine Chemical Synthesis

Beyond polymer science, this compound is a valuable intermediate in the multi-step synthesis of fine and specialty chemicals, including those with pharmaceutical relevance.

This compound is utilized as an intermediate in organic synthesis, particularly in laboratory research and development for the synthesis of pharmaceuticals. chembk.com Its bifunctionality allows it to be a starting point for more complex molecules. While specific large-scale pharmaceutical applications are not widely documented, its structural motifs are of interest. For example, the related compound BZ, an intermediate in the manufacturing of the pharmaceutical Clidinium Bromide, highlights the relevance of complex precursors in drug synthesis. opcw.org The synthesis of compounds like methyl bis(2-hydroxyethylthio)acetate from this compound demonstrates its utility in building more elaborate chemical structures. google.com It is also used in derivatization procedures to enable the analysis of other compounds, such as degradation products of chemical warfare agents, which is critical in verification and environmental monitoring. researchgate.netresearchgate.net

The reactivity of the hydroxyl and thioether groups makes this compound a useful reagent in various organic transformations that are not directed toward polymerization. It serves as a reagent for introducing thioether functionalities into molecules, which can alter their reactivity and stability.

A documented example of its application is in the synthesis of carbamyl-substituted bis(vinylsulfonyl) methane (B114726) hardeners for photographic materials. In one synthetic pathway, the diol methyl bis(2-hydroxyethylthio)acetate is created as an intermediate. google.com This demonstrates the use of the this compound scaffold to construct molecules with specific functional groups tailored for industrial applications.

Coordination Chemistry and Ligand Design Based on Thioether Scaffolds

The molecular structure of this compound, featuring two soft thioether sulfur donors and two harder hydroxyl oxygen donors, makes it an interesting candidate for use as a chelating ligand in coordination chemistry. Thioether-based ligands are significant in modern chemistry, with applications in catalysis, bioinorganic chemistry, and materials science. nih.govcapes.gov.br

The two thioether groups and two terminal hydroxyl groups allow the molecule to potentially act as a tetradentate S₂O₂ ligand, capable of binding to a metal center through all four donor atoms. researchgate.net The combination of soft sulfur donors and hard oxygen donors allows for versatile coordination behavior with a range of transition metals. rsc.orgnih.gov The flexibility of the ethyl chains connecting the donor atoms enables the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. The development of polydentate ligands is a central theme in chemistry, as the chelate effect leads to the formation of stable metal complexes. nih.gov Thioether complexes are noted for their pyramidal sulfur centers and their applications in asymmetric catalysis. capes.gov.brwikipedia.org While specific complexes of this compound are not extensively detailed in the literature, the principles of thioether ligand design strongly suggest its potential for creating novel metal complexes with tailored catalytic or material properties.

Table 2: Characteristics of Thioether-Based Ligands Relevant to this compound

| Characteristic | Description | Relevance to this compound |

|---|---|---|

| Donor Type | Thioether sulfur atoms are considered soft donors according to Hard-Soft Acid-Base (HSAB) theory. | Favors coordination with soft or borderline metal ions like Cu(I), Pd(II), and Pt(II). rsc.orgwikipedia.org |

| Polydenticity | The presence of multiple donor atoms allows for the chelate effect, leading to enhanced complex stability. nih.gov | As a potential S₂O₂ tetradentate ligand, it can form stable five- or six-membered chelate rings with a metal ion. researchgate.net |

| Stereochemistry | Coordinated sulfur atoms are stereogenic centers, which can lead to chiral complexes. wikipedia.org | Complexation could result in chiral structures, which is of interest for asymmetric catalysis. capes.gov.br |

| Flexibility | Acyclic thioether ligands are often flexible, allowing them to adapt to the coordination sphere of various metals. nih.gov | The aliphatic backbone of this compound provides conformational flexibility. |

Investigation of Metal Ion Complexation with Bis(2-hydroxyethylthio)alkanes

The class of compounds known as bis(2-hydroxyethylthio)alkanes, which includes this compound, are recognized for their ability to chelate with metal ions. This capability stems from the presence of multiple donor atoms (two sulfur and two oxygen atoms) within their flexible structures. While comprehensive studies focusing exclusively on this compound are limited, research on its close analogue, 1,2-bis(2-hydroxyethylthio)ethane, provides significant insight into the coordination behavior of this family of ligands.

Research has demonstrated that these flexible thioether ligands can form stable mononuclear and binuclear complexes with various transition metals. researchgate.net For instance, 1,2-bis(2-hydroxyethylthio)ethane has been used to prepare mononuclear complexes with copper(II) and nickel(II). researchgate.net In these complexes, the metal ions coordinate with the ligand through its four donor atoms, typically resulting in a square planar geometry. researchgate.net The stability and structure of these complexes are influenced by both the nature of the metal ion and the specific alkane bridge separating the thioether groups. researchgate.net

The general reactivity of thioether ligands shows a preference for softer metal ions. nih.govacs.org However, the presence of hydroxyl groups can also facilitate coordination with harder metal ions. The table below summarizes findings from studies on related bis(2-hydroxyethylthio)alkane ligands, illustrating their versatility in metal complexation.

| Ligand | Metal Ion(s) | Resulting Complex Type | Observed Geometry | Reference |

| 1,2-Bis(2-hydroxyethylthio)ethane | Cu(II), Ni(II) | Mononuclear | Square Planar | researchgate.net |

| General Thioether Ligands | Hg(II), Ag(I), Cd(II) | Mononuclear | Varies | researchgate.net |

| Quadridentate Thioethers | Co(II), Ni(II) | Six-coordinate [MLX₂] | Octahedral | rsc.org |

| Quadridentate Thioethers | Cu(II), Pd(II), Pt(II) | Four-coordinate [M₂LX₄] | Bridging Quadridentate | rsc.org |

This table presents data on the complexation of related thioalkane ligands to infer the potential behavior of this compound.

The thermal stability of these complexes has been shown to be dependent on the specific metal ion and the donor atoms involved. researchgate.net This characteristic is crucial for applications in catalysis, where thermal robustness can be a key factor. researchgate.net